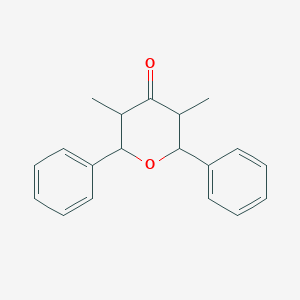
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one is an organic compound with the molecular formula C₁₉H₂₀O₂ and a molecular weight of 280.361 g/mol It is characterized by its oxan-4-one core structure, substituted with two methyl groups at positions 3 and 5, and two phenyl groups at positions 2 and 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one typically involves the condensation of benzaldehyde with 3-pentanone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxan-4-one ring . The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch or continuous flow reactors
Purification: Crystallization or distillation to obtain the pure compound
Quality Control: Analytical techniques such as HPLC and NMR spectroscopy to ensure product purity and consistency
化学反应分析
Types of Reactions
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxan-4-one ring to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to induce or inhibit signaling pathways.
Alter Gene Expression: Influence the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one can be compared with other similar compounds, such as:
3,5-Dimethyl-2,6-diphenylpyran-4-one: Similar structure but with a pyran ring instead of an oxan ring.
3,5-Dimethyl-2,6-diphenylfuran-4-one: Contains a furan ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific oxan-4-one core structure, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
52186-16-0 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
3,5-dimethyl-2,6-diphenyloxan-4-one |
InChI |
InChI=1S/C19H20O2/c1-13-17(20)14(2)19(16-11-7-4-8-12-16)21-18(13)15-9-5-3-6-10-15/h3-14,18-19H,1-2H3 |
InChI 键 |
RNIDGKHRURDCDH-UHFFFAOYSA-N |
SMILES |
CC1C(OC(C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1C(OC(C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
52186-16-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















